Cas no 62869-69-6 ((R)-3-Quinuclidinyl Benzilate)

(R)-3-Quinuclidinyl Benzilate, also known as (R)-QNB, is a potent anticholinergic compound that acts as a selective muscarinic acetylcholine receptor antagonist. Its high affinity for muscarinic receptors makes it valuable in pharmacological research, particularly in studies involving cholinergic systems and receptor binding assays. The (R)-enantiomer exhibits greater biological activity compared to its (S)-counterpart, underscoring its importance in stereochemical investigations. This compound is widely utilized in neuroscience and toxicology research due to its well-characterized effects on the central nervous system. Its stability and well-defined pharmacological profile ensure reliable performance in experimental applications, making it a preferred reference standard in academic and industrial research settings.
(R)-3-Quinuclidinyl Benzilate structure
(R)-3-Quinuclidinyl Benzilate structure
Product name:(R)-3-Quinuclidinyl Benzilate
CAS No:62869-69-6
MF:C21H23NO3
MW:337.412225961685
CID:882789
PubChem ID:688566

(R)-3-Quinuclidinyl Benzilate Chemical and Physical Properties

Names and Identifiers

    • R(-)-QUINUCLIDINYL BENZILATE
    • R(-)-QUINUCLIDINYL BENZILATE R(-)-QNB MU SCA
    • R-(-)-QNB, R-(-)-Quinuclidinyl-α-hydroxydiphenylacetate
    • (R)-(-)-qnb
    • (R)-(?)-QNB
    • (R)-3-Quinuclidinyl Benzilate
    • 1-Azabicyclo[2.2.2]oct-3-yl hydroxy(diphenyl)acetate
    • (-)-3-quinuclidinyl benzilate
    • (R)-3-(1-AMINOETHYL)PHENOL
    • [3H]-(-)-QNB
    • 1-(3-hydroxy)phenylethanamine
    • 1-(R)-(3-METHOXYPHENOL)ETHYLAMINE
    • 3-((R)-1-amino-ethyl)p
    • 3-((R)-1-aminoethyl)phenol
    • 3[(1R)-1-AMINOETHYL] PHENOL
    • hydroxy-diphenyl-acetic acid (R)-(1-aza-bicyclo[2.2.2]oct-3-yl) ester
    • L-quinuclidinyl benzilate
    • L-quinuclidinylbenzylate
    • Phenol, 3-[(1R)-1-aminoethyl]-
    • Phenol, 3-[(1R)-1-aminoethyl]- (9CI)
    • 3-Quinuclidinol benzilate
    • CHEMBL558910
    • (3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate
    • 3-QUINUCLIDINOL DL-FORM BENZILATE (ESTER) [MI]
    • Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 1-azabicyclo(2.2.2)oct-3-yl ester, (-)-
    • VF416M2D3P
    • .beta.-Quinuclidinyl benzilate
    • 3-Quinuclidinol, benzilate (ester)
    • Q27464767
    • E69DLR7470
    • 3-Chinuclidylbenzilate
    • 1-Azabicyclo(2.2.2)octan-3-ol, benzilate
    • 2,2-DIPHENYL-2-HYDROXYACETIC ACID 3-QUINUCLIDINYL ESTER
    • MFCD00085375
    • NSC 173698
    • hydroxy-diphenyl-acetic acid (R)-(1-aza-bicyclo [2.2.2]oct-3-yl) ester
    • (R)-Quinuclidinyl benzilate
    • (R)-QNB
    • 62869-69-6
    • EA 2277
    • 3-Hydroxyquinuclidine benzilate
    • hydroxy-diphenyl-acetic acid (R)-(1-aza-bicyclo [2.2.2]oct-3-yl)ester
    • (-)-Quinuclidinyl benzilate
    • Quinuclidinyl benzilate, (-)-
    • QUINUCLIDINYL BENZILATE, (R)-
    • hydroxy-diphenyl-acetic acid (R)-(1-aza-bicyclo[2.2.2]oct-3-yl)ester
    • BENZENEACETIC ACID, .ALPHA.-HYDROXY-.ALPHA.-PHENYL-, (3R)-1-AZABICYCLO(2.2.2)OCT-3-YL ESTER
    • UNII-E69DLR7470
    • BDBM50450592
    • (R)-QUINUCLIDIN-3-YL 2-HYDROXY-2,2-DIPHENYLACETATE
    • HSDB 7533
    • Benzilic acid, 3-quinuclidinyl ester
    • Agent BZ
    • NSC-173698
    • 3-(2,2-Diphenyl-2-hydroxyethanoyloxy)-quinuclidine
    • CS 4030
    • Agent Buzz
    • hydroxyl-diphenyl-acetic acid(r)-(1-aza-bicyclo-[2.2.2]oct-3-yl)ester
    • 3-Oxyquinuclidine benzilate
    • SCHEMBL241173
    • hydroxydiphenyl-acetic acid (R)-(1-aza-bicyclo[2.2.2]oct-3-yl)ester
    • RO-2-3308
    • BZ [anticholinergic]
    • QUINUCLIDINYL BENZILATE, (+/-)-
    • Buzz
    • (R)-(-)-3-Quinuclidinyl benzilate
    • QNB
    • UNII-VF416M2D3P
    • (R)-(-)-Quinuclidinyl-alpha-hydroxydiphenylacetate
    • [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate
    • Inchi: InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2/t19-/m0/s1
    • InChI Key: HGMITUYOCPPQLE-IBGZPJMESA-N
    • SMILES: C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Computed Properties

  • Exact Mass: 337.16779360g/mol
  • Monoisotopic Mass: 337.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų
  • XLogP3: 3.3

(R)-3-Quinuclidinyl Benzilate Security Information

  • Hazardous Material transportation number:UN 2811 6.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 23/24/25
  • Safety Instruction: 22-36/37/39-45
  • RTECS:DD4638000
  • Hazardous Material Identification: T
  • Risk Phrases:23/24/25

(R)-3-Quinuclidinyl Benzilate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
Q795800-25mg
(R)-3-Quinuclidinyl Benzilate
62869-69-6
25mg
$ 92.00 2023-09-06
TRC
Q795800-5mg
(R)-3-Quinuclidinyl Benzilate
62869-69-6
5mg
$ 64.00 2023-09-06
TRC
Q795800-1g
(R)-3-Quinuclidinyl Benzilate
62869-69-6
1g
$1252.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-264196-5mg
(R)-(-)-3-Quinuclidinyl benzilate,
62869-69-6
5mg
¥1248.00 2023-09-05
A2B Chem LLC
AH07044-100mg
R(-)-QUINUCLIDINYL BENZILATE
62869-69-6
100mg
$277.00 2024-04-19
TRC
Q795800-100mg
(R)-3-Quinuclidinyl Benzilate
62869-69-6
100mg
$ 161.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-264196-5 mg
(R)-(-)-3-Quinuclidinyl benzilate,
62869-69-6
5mg
¥1,248.00 2023-07-10
A2B Chem LLC
AH07044-5mg
R(-)-QUINUCLIDINYL BENZILATE
62869-69-6
5mg
$183.00 2024-04-19
A2B Chem LLC
AH07044-25mg
R(-)-QUINUCLIDINYL BENZILATE
62869-69-6
25mg
$210.00 2024-04-19

Additional information on (R)-3-Quinuclidinyl Benzilate

(R)-3-Quinuclidinyl Benzilate (CAS No. 62869-69-6): A Comprehensive Overview

(R)-3-Quinuclidinyl Benzilate (CAS No. 62869-69-6) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as (R)-QNB, is a potent muscarinic acetylcholine receptor antagonist. Its unique stereochemistry and pharmacological properties make it a valuable tool in the study of cholinergic signaling pathways and the development of novel therapeutic agents.

The chemical structure of (R)-3-Quinuclidinyl Benzilate consists of a quinuclidine ring linked to a benzilate moiety, with the chiral center at the quinuclidine nitrogen. This structural configuration confers high selectivity and affinity for muscarinic receptors, particularly M1 and M2 subtypes. The compound's ability to selectively block these receptors has led to its use in various preclinical and clinical studies, exploring its potential applications in treating neurological disorders, such as Alzheimer's disease, and other conditions involving cholinergic dysfunction.

Recent advancements in the field have shed light on the mechanisms underlying the pharmacological effects of (R)-QNB. Studies have shown that this compound can effectively modulate intracellular signaling pathways, including those involving calcium ions and second messengers like cyclic AMP (cAMP). These findings have implications for understanding the role of muscarinic receptors in cellular processes and disease states. For instance, research has demonstrated that (R)-QNB can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.

In addition to its use as a research tool, (R)-3-Quinuclidinyl Benzilate has been explored for its potential therapeutic applications. Clinical trials have investigated its efficacy in treating conditions characterized by excessive cholinergic activity, such as overactive bladder syndrome and certain forms of epilepsy. The compound's high potency and selectivity make it an attractive candidate for drug development, although further studies are needed to fully understand its safety profile and long-term effects.

The synthesis of (R)-QNB has also been a topic of interest in organic chemistry. Various synthetic routes have been developed to produce this compound with high enantiomeric purity. One common approach involves the asymmetric synthesis of the quinuclidine ring followed by esterification with benzilic acid. Recent advancements in catalytic asymmetric synthesis have led to more efficient and environmentally friendly methods for producing (R)-QNB, which is crucial for large-scale production and pharmaceutical applications.

The pharmacokinetic properties of (R)-3-Quinuclidinyl Benzilate have been extensively studied to optimize its use in both research and clinical settings. Research has shown that the compound has good oral bioavailability and a relatively long half-life, making it suitable for chronic administration. However, its potential for accumulation in certain tissues, particularly the central nervous system (CNS), necessitates careful dosing regimens to minimize side effects.

In conclusion, (R)-3-Quinuclidinyl Benzilate (CAS No. 62869-69-6) is a versatile compound with significant implications for both basic research and pharmaceutical development. Its unique properties as a muscarinic receptor antagonist make it an invaluable tool for studying cholinergic signaling pathways and developing novel therapeutic strategies for various neurological disorders. Ongoing research continues to uncover new insights into the mechanisms of action and potential applications of this compound, highlighting its importance in the field of medicinal chemistry.

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